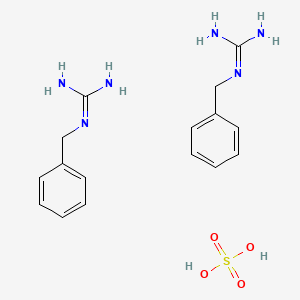

1-Benzylguanidine hemisulfate

Vue d'ensemble

Description

1-Benzylguanidine hemisulfate is a chemical compound with the molecular formula C16H24N6O4S . It is also known by other synonyms such as 2-benzylguanidine and sulfuric acid .

Molecular Structure Analysis

The molecular structure of 1-Benzylguanidine hemisulfate consists of 16 carbon atoms, 24 hydrogen atoms, 6 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The InChI code for this compound is1S/2C8H11N3.H2O4S/c2*9-8(10)11-6-7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5H,6H2,(H4,9,10,11);(H2,1,2,3,4) . Physical And Chemical Properties Analysis

1-Benzylguanidine hemisulfate is a solid substance that should be stored in an inert atmosphere at room temperature . It has a molecular weight of 396.5 g/mol .Applications De Recherche Scientifique

Weight Loss Properties

1-Benzylguanidine hemisulfate, through its analogues, has demonstrated weight-reducing properties. In a study, it was found that functionalized benzyl substituents, including 1-(4-chlorobenzyl)guanidine hemisulfate, exhibited significant weight reduction in various mouse models. This compound showed an average daily weight difference of -19.7% to -7.3% across different models, highlighting its potential in weight management research (Coxon et al., 2009).

Targeted Drug Delivery

Benzylguanidine has been investigated for its potential in targeted drug delivery, particularly for chemotherapeutic drugs in tumor therapy. A study explored benzylguanidine-conjugated nanocarriers for the delivery of doxorubicin to CXCR4 positive tumors. These nanocarriers displayed increased tumor-targeted cellular uptake and enhanced endo/lysosomal escape, making them a promising avenue for improving the efficiency and safety of antitumor nanomedicines (Kong, Tang, & Yin, 2020).

Synthesis and Analysis

Studies on the synthesis and analysis of 1-Benzylguanidine hemisulfate derivatives have been conducted to ensure the quality and efficacy of medicines. One such study focused on the purity and contaminants of m-Iodobenzylguanidinium hemisulfate, a precursor in radiopharmaceuticals. The study emphasized the importance of analyzing impurities and derivatives to ensure medication safety and efficacy (Chen et al., 2019).

Eco-Friendly Synthesis

The eco-friendly synthesis of 1-Benzylguanidine derivatives has been a topic of research. A study demonstrated the synthesis of 1-Benzoyl-3-benzylguanidine and its derivatives under environmentally friendly conditions, highlighting the potential for green chemistry applications in pharmaceutical production (Marquez, Loupy, Calderón, & Pérez, 2006).

Antitumor Effects

Research has been conducted on the antitumor effects of benzylguanidine derivatives. A study investigated the cytotoxic and antitumor effects of meta-iodo-benzylguanidine (MIBG), an analogue of the neurotransmitter norepinephrine. MIBG showed cytotoxicity in various cell lines and antitumor effects in animal models, indicating its potential use in cancer treatment (Smets, Bout, & Wisse, 2004).

Novel Synthesis Methods

Innovative methods for synthesizing benzylguanidine derivatives have also been explored. One study introduced a new, simple, and cost-effective method for synthesizing meta-iodobenzylguanidine (MIBG), enhancing practicality and efficiency in pharmaceutical production (Sheikholislam et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

2-benzylguanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H11N3.H2O4S/c2*9-8(10)11-6-7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5H,6H2,(H4,9,10,11);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYPEJLKAOZVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(N)N.C1=CC=C(C=C1)CN=C(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylguanidine hemisulfate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1386918.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386934.png)

![1-[2-Chloro-4-(methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1386935.png)

![4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid](/img/structure/B1386936.png)